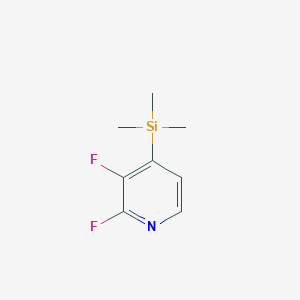

2,3-Difluoro-4-(trimethylsilyl)pyridine

Description

Significance of Polyfluorinated Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of fluorine atoms onto the pyridine ring profoundly alters its physicochemical properties in ways that are highly advantageous for these applications.

The strong electronegativity of fluorine can modulate the basicity (pKa) of the pyridine nitrogen, influence metabolic stability by blocking sites susceptible to oxidative metabolism, and enhance binding affinity to biological targets through favorable electrostatic interactions. Furthermore, the incorporation of fluorine can increase a molecule's lipophilicity, which can improve its transport across biological membranes.

In the agrochemical industry, the development of fluorine-containing pyridine pesticides is a major trend. The biological activity of pyridine-based compounds can be significantly enhanced upon fluorination, often leading to products with higher efficacy, lower application rates, and improved environmental profiles. This has made polyfluorinated pyridines highly sought-after intermediates in the discovery of next-generation herbicides, fungicides, and insecticides.

Strategic Role of Trimethylsilyl (B98337) Groups in Pyridine Functionalization

The trimethylsilyl (TMS) group is a synthetically versatile functional group in organic chemistry, prized for its ability to act as a protecting group, a bulky steric director, and a placeholder for subsequent functionalization. When attached to an aromatic ring like pyridine, the C-Si bond is remarkably stable to many reaction conditions, yet it can be selectively cleaved or transformed.

One of the most powerful applications of silyl (B83357) groups on aromatic systems is in ipso-substitution, where the silyl group is replaced by another functional group at the same position. The TMS group can be readily substituted by halogens (e.g., I, Br), acyl groups, or other moieties under electrophilic conditions.

Furthermore, the TMS group can serve as a precursor for organometallic species. For instance, transmetalation of a trimethylsilyl-substituted pyridine can generate a more reactive organolithium or organomagnesium reagent, which can then be trapped with a wide range of electrophiles. This strategy allows for the introduction of functional groups that might not be possible through direct C-H activation methods. In some contexts, silyl groups can also act as "shielding" groups, sterically blocking a particular position to direct a reaction, such as a metalation, to a different site on the ring. researchgate.net

Contextualization of 2,3-Difluoro-4-(trimethylsilyl)pyridine as a Versatile Synthetic Intermediate

Detailed, publicly accessible research specifically documenting the synthesis and reactivity of this compound is limited in mainstream chemical literature. However, based on the established reactivity of related compounds, its role as a versatile synthetic intermediate can be confidently contextualized. The molecule is strategically designed for sequential, regioselective functionalization.

The synthesis of this intermediate would likely involve the regioselective lithiation of 2,3-difluoropyridine (B50371). Directing this lithiation to the C-4 position, followed by quenching the resulting organolithium species with trimethylsilyl chloride, would yield the target compound. nih.gov

Once formed, this compound serves as a linchpin for building more complex structures. The molecule possesses two distinct types of reaction sites: the fluorine-activated C-F bonds and the C-Si bond.

Cross-Coupling Reactions: The C-Si bond can be activated for palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, or it can be converted to other functionalities (e.g., a boronic ester or a stannane) to participate in Suzuki or Stille couplings, respectively. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two fluorine atoms and the ring nitrogen activates the pyridine core for nucleophilic aromatic substitution. While SNAr reactions on fluoropyridines are common, the presence of the TMS group could influence the regioselectivity of the attack.

Sequential Functionalization: A typical synthetic sequence would involve a cross-coupling reaction at the C4 position via the TMS group, followed by a subsequent nucleophilic aromatic substitution at one of the fluorine-bearing carbons. This stepwise approach allows for the controlled and predictable construction of polysubstituted pyridine derivatives that would be difficult to access through other methods.

Below are tables detailing the hypothetical physical properties and potential reactivity of this compound, based on known chemical principles for analogous structures.

Table 1: Predicted Physicochemical Properties of this compound This data is predictive and not based on experimentally verified sources.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₈H₁₁F₂NSi |

| Molecular Weight | 187.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| Density | Not available |

Table 2: Potential Synthetic Transformations of this compound This table illustrates potential reactions based on the known reactivity of fluoropyridines and aryl silanes.

| Reaction Type | Reagents & Conditions | Product Type |

|---|

| Suzuki-Miyaura Coupling (via boronate) | 1. B₂pin₂, Pd catalyst 2. Aryl-Br, Pd catalyst, Base | 4-Aryl-2,3-difluoropyridine | | Hiyama Coupling | Aryl-I, Pd catalyst, F⁻ source | 4-Aryl-2,3-difluoropyridine | | ***ipso*-Halogenation** | ICl or Br₂ | 2,3-Difluoro-4-halopyridine | | Protodesilylation | TBAF or H⁺ | 2,3-Difluoropyridine | | SNAr Reaction | R-OH, NaH | 2-Alkoxy-3-fluoro-4-(trimethylsilyl)pyridine |

Compound Index

Structure

3D Structure

Properties

CAS No. |

851386-36-2 |

|---|---|

Molecular Formula |

C8H11F2NSi |

Molecular Weight |

187.26 g/mol |

IUPAC Name |

(2,3-difluoropyridin-4-yl)-trimethylsilane |

InChI |

InChI=1S/C8H11F2NSi/c1-12(2,3)6-4-5-11-8(10)7(6)9/h4-5H,1-3H3 |

InChI Key |

FSPMUGOCZVISPN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=NC=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 2,3 Difluoro 4 Trimethylsilyl Pyridine

Precursor-Based Synthesis: Strategies and Challenges

The synthesis of 2,3-difluoro-4-(trimethylsilyl)pyridine can be approached from two primary retrosynthetic disconnections: either by introducing the fluorine atoms onto a pre-functionalized 4-(trimethylsilyl)pyridine (B99293) core or by installing the trimethylsilyl (B98337) group onto a 2,3-difluoropyridine (B50371) scaffold. Each strategy presents its own set of challenges and requires specific methodologies.

Regioselective Fluorination Approaches

One potential pathway involves the direct fluorination of 4-(trimethylsilyl)pyridine. This approach is challenging due to the need to control the regioselectivity of the fluorination to achieve the desired 2,3-difluoro substitution pattern. The trimethylsilyl group can influence the electronic properties of the pyridine (B92270) ring, potentially directing incoming electrophiles. However, direct C-H fluorination of pyridines often leads to a mixture of products and can be difficult to control. nih.govresearchgate.net

The fluorination of pyridines can be influenced by the directing effects of existing substituents. For instance, the fluorination of 2-aminopyridines and pyridin-2(1H)-ones using Selectfluor has been shown to be highly regioselective, with the outcome dependent on the substitution pattern. While the directing effect of a trimethylsilyl group at the 4-position for fluorination at the 2 and 3-positions is not extensively documented, it is a critical factor to consider in this synthetic approach.

Alternative methods for introducing fluorine atoms include nucleophilic aromatic substitution (SNAr) on appropriately substituted pyridine precursors. This would involve starting with a pyridine ring bearing leaving groups at the 2 and 3-positions and a trimethylsilyl group at the 4-position.

A summary of potential regioselective fluorination approaches is presented in the table below.

| Starting Material | Fluorinating Agent | Potential Products | Key Challenges |

| 4-(trimethylsilyl)pyridine | Electrophilic Fluorinating Agent (e.g., Selectfluor) | Mixture of mono- and di-fluorinated isomers | Controlling regioselectivity to obtain the 2,3-difluoro isomer. |

| 2,3-dichloro-4-(trimethylsilyl)pyridine | Fluoride (B91410) Source (e.g., KF, CsF) | This compound | Synthesis of the polychlorinated precursor. |

Methodologies for Introducing the Trimethylsilyl Moiety

An alternative and potentially more controlled approach involves the introduction of the trimethylsilyl group onto a pre-existing 2,3-difluoropyridine ring. This can be achieved through several methods, most notably through the generation of an organometallic intermediate followed by quenching with a silicon electrophile.

One plausible route begins with the synthesis of a 2,3-difluoro-4-halopyridine, such as 3-fluoro-4-iodopyridine. ossila.com This dihalogenated pyridine can then undergo a lithium-halogen exchange reaction, preferentially at the more reactive carbon-iodine bond, to generate a lithiated intermediate. wikipedia.orgscribd.comharvard.edupku.edu.cnprinceton.edu This intermediate can then be trapped with trimethylsilyl chloride to afford the desired this compound.

Another strategy involves the direct C-H silylation of 2,3-difluoropyridine. Palladium-catalyzed C-H silylation has been demonstrated for 2-phenylpyridines, suggesting that catalytic methods could be explored for the direct introduction of a silyl (B83357) group onto the difluoropyridine ring. nih.govkyoto-u.ac.jpresearchgate.net The regioselectivity of such a reaction would be a critical factor to control.

The table below outlines key methodologies for introducing the trimethylsilyl moiety.

| Precursor | Reagents | Method | Product |

| 2,3-Difluoro-4-iodopyridine | 1. n-BuLi or t-BuLi2. Trimethylsilyl chloride | Lithium-Halogen Exchange and Silylation | This compound |

| 2,3-Difluoropyridine | Hydrosilane, Palladium Catalyst | Catalytic C-H Silylation | This compound (regioselectivity is a challenge) |

Development of Efficient and Scalable Synthetic Pathways

For the practical synthesis of this compound, the development of efficient and scalable pathways is crucial. The route involving the silylation of a 2,3-difluoro-4-halopyridine intermediate appears to be one of the more promising strategies for achieving good regiocontrol. The synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine (B95902) using potassium fluoride in the presence of a phase transfer catalyst has been reported and is amenable to large-scale production. rsc.orggoogle.com A similar approach could potentially be adapted to synthesize a 4-halo-2,3-difluoropyridine precursor.

The scalability of fluorination reactions can be a concern, particularly when using hazardous reagents. However, methods utilizing solid fluoride sources like potassium fluoride are generally more adaptable to industrial-scale production. Similarly, lithium-halogen exchange reactions are widely used in industrial processes, and their scalability is well-established. scribd.comharvard.edu

Green Chemistry Considerations in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is an important consideration for minimizing environmental impact. This involves the selection of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption.

The use of greener solvents is a key aspect of sustainable chemistry. biosynce.com For pyridine synthesis and functionalization, exploring alternatives to traditional volatile organic compounds is an active area of research. nih.govnih.gov Solvent-free reactions or the use of aqueous media, where applicable, can significantly reduce the environmental footprint of a synthetic process. rsc.org

Catalytic methods, such as the palladium-catalyzed C-H silylation mentioned earlier, are inherently greener as they reduce the need for stoichiometric reagents. nih.govkyoto-u.ac.jp The development of highly active and selective catalysts can lead to more efficient and sustainable synthetic routes. Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption in the synthesis of pyridine derivatives. nih.gov

By carefully selecting precursors and reaction conditions with sustainability in mind, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Mechanistic and Reactivity Studies of 2,3 Difluoro 4 Trimethylsilyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactivity at the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. The presence of two electron-withdrawing fluorine atoms in 2,3-Difluoro-4-(trimethylsilyl)pyridine is expected to significantly activate the pyridine ring towards nucleophilic attack.

The regioselectivity of SNAr reactions on polysubstituted pyridines is dictated by the ability of the substituents to stabilize the negatively charged Meisenheimer intermediate. In the case of this compound, nucleophilic attack can potentially occur at the C-2 or C-3 positions, leading to the displacement of a fluoride (B91410) ion.

Theoretical studies and experimental data from analogous systems suggest that the regioselectivity is highly dependent on the nature of the incoming nucleophile and the reaction conditions.

Attack at C-2: Nucleophilic attack at the C-2 position is generally favored in many polyhalopyridines. The proximity of the nitrogen atom can effectively stabilize the developing negative charge in the transition state and the subsequent Meisenheimer complex.

Attack at C-3: Attack at the C-3 position is also possible, although often less favored than attack at the C-2 or C-4 positions in many pyridine systems.

Table 1: Predicted Regioselectivity of SNAr Reactions on this compound with Various Nucleophiles

| Nucleophile | Predicted Major Product | Predicted Minor Product | Rationale |

| Ammonia (NH₃) | 2-Amino-3-fluoro-4-(trimethylsilyl)pyridine | 3-Amino-2-fluoro-4-(trimethylsilyl)pyridine | The strong electron-withdrawing effect of the nitrogen atom in the pyridine ring preferentially stabilizes the intermediate formed by attack at the C-2 position. |

| Sodium Methoxide (B1231860) (NaOMe) | 2-Methoxy-3-fluoro-4-(trimethylsilyl)pyridine | 3-Methoxy-2-fluoro-4-(trimethylsilyl)pyridine | Similar to ammonia, the methoxide ion is expected to preferentially attack the more electrophilic C-2 position. |

| Thiophenol (PhSH) | 2-(Phenylthio)-3-fluoro-4-(trimethylsilyl)pyridine | 3-(Phenylthio)-2-fluoro-4-(trimethylsilyl)pyridine | Soft nucleophiles like thiophenol also tend to favor the C-2 position due to electronic factors. |

Note: The data in this table is predictive and based on established principles of SNAr on fluorinated pyridines. Experimental verification is required.

The fluorine atoms and the trimethylsilyl (B98337) group exert significant electronic and steric effects on the SNAr reactivity of the pyridine ring.

Fluorine Atoms: The two fluorine atoms at the C-2 and C-3 positions have a strong electron-withdrawing inductive effect, which activates the entire pyridine ring towards nucleophilic attack. Fluorine is also an excellent leaving group in SNAr reactions, a phenomenon known as the "element effect," where the high electronegativity of fluorine stabilizes the transition state of the rate-determining addition step.

Trimethylsilyl Group: The trimethylsilyl (TMS) group at the C-4 position can influence reactivity in several ways:

Steric Hindrance: The bulky TMS group may sterically hinder nucleophilic attack at the adjacent C-3 position, thereby favoring substitution at the C-2 position.

Cross-Coupling Chemistry and Functionalization

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both fluoro and trimethylsilyl substituents on the pyridine ring of this compound offers multiple avenues for such transformations.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of aryl halides and related compounds.

Hiyama Coupling: The trimethylsilyl group can participate directly in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. In this reaction, the C-Si bond is activated by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate a reactive organosilicate species that can undergo transmetalation with a palladium(II) complex. This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the C-4 position.

Suzuki-Miyaura and Stille Couplings: While the C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in palladium-catalyzed cross-coupling reactions, under specific conditions with highly active catalyst systems, direct C-F bond activation and coupling could be achieved. This would provide a route to functionalize the C-2 or C-3 positions.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System |

| Hiyama | Aryl halide (Ar-X) | 4-Aryl-2,3-difluoropyridine | Pd(OAc)₂, PPh₃, TBAF |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 2-Aryl-3-fluoro-4-(trimethylsilyl)pyridine or 3-Aryl-2-fluoro-4-(trimethylsilyl)pyridine | Pd(PPh₃)₄, Base |

| Stille | Organostannane (Ar-SnBu₃) | 2-Aryl-3-fluoro-4-(trimethylsilyl)pyridine or 3-Aryl-2-fluoro-4-(trimethylsilyl)pyridine | Pd(PPh₃)₄ |

Note: The feasibility and selectivity of these reactions would require experimental optimization.

Besides palladium, other transition metals such as nickel, copper, and rhodium can also mediate the functionalization of fluorinated pyridines. These metals can offer complementary reactivity and selectivity. For instance, nickel catalysts are known to be effective in the cross-coupling of less reactive C-F bonds. Copper-mediated reactions could be employed for the introduction of nucleophiles such as amines and alkoxides.

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. The presence of two additional strongly deactivating fluorine atoms in this compound further reduces the electron density of the aromatic system, making EAS reactions extremely challenging.

Under harsh conditions, if an EAS reaction were to occur, the substitution would be predicted to take place at the C-5 position, which is the least deactivated position in the ring. However, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to be very low-yielding or not proceed at all. The pyridine nitrogen can also be protonated or coordinate to Lewis acids under typical EAS conditions, which would further deactivate the ring.

Desilylation and Silicon-Directed Transformations

The trimethylsilyl (TMS) group in this compound can be selectively removed or utilized to direct further functionalization of the pyridine ring.

Desilylation Reactions:

Protodesilylation, the replacement of a silyl (B83357) group with a proton, is a common transformation for arylsilanes and can be effected under various conditions. For this compound, this reaction is typically achieved using a fluoride source or under acidic or basic conditions. Fluoride-mediated desilylation is particularly efficient due to the high affinity of fluorine for silicon. Reagents such as tetrabutylammonium fluoride (TBAF) are commonly employed for this purpose. nih.govresearchgate.net The reaction proceeds through a pentacoordinate silicate (B1173343) intermediate, which then undergoes cleavage of the carbon-silicon bond.

Acid-catalyzed desilylation often involves protonation of the aromatic ring, followed by electrophilic attack on the carbon bearing the silyl group. The electron-withdrawing nature of the two fluorine atoms on the pyridine ring can influence the rate of this process.

| Reagent/Conditions | Product | Remarks |

| Tetrabutylammonium fluoride (TBAF), THF | 2,3-Difluoropyridine (B50371) | Mild and efficient method for fluoride-induced desilylation. nih.govresearchgate.net |

| Hydrochloric acid (HCl), H₂O | 2,3-Difluoropyridine | Acid-catalyzed protodesilylation. |

| Potassium hydroxide (B78521) (KOH), DMSO | 2,3-Difluoropyridine | Base-catalyzed desilylation. |

Silicon-Directed Transformations:

The trimethylsilyl group can also serve as a handle for introducing other functional groups at the 4-position via ipso-substitution. stackexchange.comucla.edulibretexts.org In these reactions, an electrophile attacks the carbon atom attached to the silicon, leading to the displacement of the silyl group. This strategy allows for the regioselective introduction of various substituents. For instance, halogenation can be achieved using electrophilic halogenating agents. The polarizability of the C-Si bond makes the ipso-position susceptible to electrophilic attack. stackexchange.com

| Reagent | Product | Transformation |

| Bromine (Br₂) | 4-Bromo-2,3-difluoropyridine | Ipso-bromodesilylation |

| Iodine monochloride (ICl) | 2,3-Difluoro-4-iodopyridine | Ipso-iododesilylation |

| Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | 2,3-Difluoro-4-nitropyridine | Ipso-nitrodesilylation |

Reactivity with Organometallic Reagents

The presence of two electron-withdrawing fluorine atoms makes the pyridine ring of this compound susceptible to nucleophilic attack. Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that can react with this substrate in several ways. researchgate.netresearchgate.netnih.gov

Reaction with Grignard Reagents:

Grignard reagents (RMgX) can participate in nucleophilic aromatic substitution (SNAr) reactions, typically displacing one of the fluorine atoms. wikipedia.orglibretexts.orgmasterorganicchemistry.com The 2-position of the pyridine ring is generally the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitrogen atom and the adjacent fluorine at the 3-position. nih.govyoutube.com Therefore, reaction with a Grignard reagent is expected to predominantly yield the 2-substituted product. The trimethylsilyl group is generally stable under these conditions.

| Grignard Reagent (RMgX) | Expected Major Product | Reaction Type |

| Phenylmagnesium bromide (PhMgBr) | 2-Phenyl-3-fluoro-4-(trimethylsilyl)pyridine | Nucleophilic Aromatic Substitution (SNAr) |

| Ethylmagnesium bromide (EtMgBr) | 2-Ethyl-3-fluoro-4-(trimethylsilyl)pyridine | Nucleophilic Aromatic Substitution (SNAr) |

| Isopropylmagnesium chloride (i-PrMgCl) | 2-Isopropyl-3-fluoro-4-(trimethylsilyl)pyridine | Nucleophilic Aromatic Substitution (SNAr) |

Reaction with Organolithium Reagents:

Organolithium reagents (RLi) are generally more reactive than Grignard reagents and can exhibit different reactivity patterns. uniurb.itwikipedia.org While nucleophilic aromatic substitution is a possible pathway, deprotonation or metal-halogen exchange can also occur. Given the acidity of protons on pyridine rings, a strong base like n-butyllithium could potentially deprotonate the ring at an available position, although the presence of the fluorine atoms complicates this.

A more likely pathway with a strong organolithium reagent like n-butyllithium is nucleophilic attack at one of the fluorinated positions, similar to Grignard reagents, leading to substitution. The regioselectivity is again expected to favor the 2-position.

| Organolithium Reagent (RLi) | Expected Major Product | Reaction Type |

| n-Butyllithium (n-BuLi) | 2-Butyl-3-fluoro-4-(trimethylsilyl)pyridine | Nucleophilic Aromatic Substitution (SNAr) |

| sec-Butyllithium (s-BuLi) | 2-(sec-Butyl)-3-fluoro-4-(trimethylsilyl)pyridine | Nucleophilic Aromatic Substitution (SNAr) |

| Phenyllithium (PhLi) | 2-Phenyl-3-fluoro-4-(trimethylsilyl)pyridine | Nucleophilic Aromatic Substitution (SNAr) |

It is important to note that reaction conditions, such as temperature and solvent, can significantly influence the outcome of these reactions with organometallic reagents, potentially leading to mixtures of products or different reaction pathways.

Computational and Theoretical Insights into 2,3 Difluoro 4 Trimethylsilyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to characterizing the electronic structure and bonding of 2,3-Difluoro-4-(trimethylsilyl)pyridine. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to determine the optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density within the molecule.

The presence of two electronegative fluorine atoms and a silicon-containing trimethylsilyl (B98337) group on the pyridine (B92270) ring significantly influences its electronic properties. The fluorine atoms act as strong electron-withdrawing groups, while the trimethylsilyl group can act as a σ-donor and a π-acceptor. These competing electronic effects create a unique charge distribution and bonding pattern.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-F | 1.345 | - | - |

| C3-F | 1.352 | - | - |

| C4-Si | 1.876 | - | - |

| N1-C2-C3 | - | 120.5 | - |

| C2-C3-C4 | - | 119.8 | - |

| C3-C4-C5 | - | 121.2 | - |

| F-C2-C3-F | - | - | 2.5 |

| C3-C4-Si-C(Me) | - | - | 45.8 |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations at a common level of theory (e.g., B3LYP/6-31G).*

Calculations of Mulliken or Natural Population Analysis (NPA) charges would likely show a significant negative charge on the fluorine atoms and the nitrogen atom of the pyridine ring, with positive charges on the adjacent carbon atoms. The silicon atom would also carry a partial positive charge. This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

Molecular Orbital Analysis and Reactivity Prediction

Molecular orbital (MO) theory provides a framework for understanding the reactivity of this compound by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of the molecule's ability to act as a nucleophile or an electrophile.

The HOMO is typically localized on the electron-rich regions of the molecule, which in this case would be the pyridine ring, particularly the nitrogen atom and the carbon atoms not bonded to fluorine. The LUMO, conversely, is expected to be distributed over the electron-deficient parts of the molecule, likely with significant contributions from the carbon atoms attached to the fluorine atoms. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -8.52 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 7.27 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Analysis of the MOs can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the regions with the largest HOMO coefficients are susceptible to attack by electrophiles, while those with the largest LUMO coefficients are prone to attack by nucleophiles. This information is invaluable for predicting the outcomes of chemical reactions involving this compound.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For example, in a nucleophilic aromatic substitution reaction, computational modeling could be used to determine whether the reaction proceeds via a Meisenheimer complex and to calculate the energy barriers for the addition of the nucleophile and the departure of a leaving group. The influence of the fluorine and trimethylsilyl substituents on the stability of the transition state can be precisely quantified.

Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Aromatic Substitution Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophile Addition | 15.8 |

| Leaving Group Departure | 8.2 |

Note: The data in this table is illustrative and represents a hypothetical reaction pathway for educational purposes.

These calculations can also predict the regioselectivity of reactions. For instance, in reactions where multiple products are possible, the calculated activation energies for each pathway can indicate which product is kinetically favored.

Density Functional Theory (DFT) Studies on Substituent Effects and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it well-suited for studying molecules of this size. DFT studies can provide detailed insights into the effects of the fluoro and trimethylsilyl substituents on the geometry, electronic structure, and reactivity of the pyridine ring.

By comparing the computed properties of this compound with those of unsubstituted pyridine and monosubstituted derivatives, the individual and combined effects of the substituents can be disentangled. For example, DFT calculations can quantify the extent to which the fluorine atoms withdraw electron density from the ring and how the trimethylsilyl group influences the π-system.

DFT can also be used to explore various reaction pathways, such as lithiation, halogen-metal exchange, or cross-coupling reactions. The calculated energies of reactants, products, and transition states can be used to construct a detailed reaction profile, providing a theoretical basis for optimizing reaction conditions and predicting product distributions. The choice of the functional and basis set in DFT calculations is crucial for obtaining reliable results and is often benchmarked against experimental data where available.

Applications of 2,3 Difluoro 4 Trimethylsilyl Pyridine As a Building Block

Role in Advanced Materials Science Research

Fluorinated organic compounds are increasingly sought after for the development of high-performance materials due to the unique properties conferred by the carbon-fluorine bond, such as enhanced thermal stability and specific electronic characteristics. mdpi.com While direct research on 2,3-Difluoro-4-(trimethylsilyl)pyridine in materials science is not extensively documented, its structural components suggest significant potential in several advanced research areas.

Precursors for Electronic and Optoelectronic Materials

The difluoropyridine core is a key component in the design of materials for organic light-emitting diodes (OLEDs). Specifically, ligands derived from fluorinated pyridines are used to create highly efficient emitters, particularly in second and third-generation phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. ossila.commdpi.com These devices can achieve high external quantum efficiencies (EQE). mdpi.comresearchgate.net The fluorine atoms help tune the electronic properties of the material, which is crucial for achieving desired emission colors, such as deep-blue, and enhancing device stability. rsc.orgrsc.org

The trimethylsilyl (B98337) (TMS) group on the pyridine (B92270) ring serves as a versatile chemical handle. acs.org It can be readily transformed into other functional groups through well-established chemical reactions, allowing for the construction of more complex molecules. nih.gov This functionality makes this compound a potential precursor for synthesizing elaborate ligands used in iridium(III) or platinum(II) complexes, which are common as phosphorescent emitters in OLEDs. ossila.com

| OLED Generation | Emission Mechanism | Key Emitter Type | Theoretical Max. Efficiency |

|---|---|---|---|

| First | Fluorescence | Organic Dyes | ~25% |

| Second | Phosphorescence | Heavy Metal Complexes (e.g., Ir(III)) | 100% |

| Third | Thermally Activated Delayed Fluorescence (TADF) | Metal-Free Organic Emitters | 100% |

Components in Energy Storage and Conversion Materials

Pyridine-based materials are being explored for applications in energy storage, such as in lithium-ion and sodium-ion batteries. Covalent organic frameworks (COFs) containing pyridine units have been investigated as anode materials, where the nitrogen atoms provide sites for lithium adsorption. rsc.org Additionally, metal-organic frameworks (MOFs) built with pyridine-based ligands have shown promise as electrode materials for battery-supercapacitor hybrid devices. researchgate.net

While specific studies on silylated difluoropyridines in this context are limited, the inherent properties of the fluorinated pyridine ring suggest it could be integrated into electrode materials. Fluorination can enhance the electrochemical stability and influence the redox potential of organic materials, which is beneficial for battery performance. mdpi.com The trimethylsilyl group could be used to anchor the pyridine unit onto a polymer backbone or a conductive surface, facilitating the fabrication of novel electrode structures. wikipedia.org

Integration into Biomedical Materials

Fluorinated polymers and materials are highly valued in biomedical applications for their chemical inertness, stability, and unique surface properties. researchgate.netresearchgate.netmdpi.com These materials are used in applications ranging from medical tubing and catheters to specialized coatings. researchgate.net The incorporation of fluorine can create materials with enhanced hydrophobicity and oxidative resistance. mdpi.com

This compound could serve as a monomer or a precursor for creating functionalized fluorinated materials. For instance, pyridine-functionalized mesoporous silica (B1680970) has been used for the adsorptive removal of pharmaceuticals from water. researchgate.net The TMS group offers a reactive site for polymerization or grafting onto other biomaterial surfaces, potentially creating materials with tailored properties for applications like drug delivery or bioimaging. wikipedia.orgnih.gov

Contributions to Medicinal Chemistry and Pharmaceutical Research

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs. researchgate.net The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. mdpi.commdpi.com

Synthesis of Fluorinated Pyridine-Containing Drug Candidates

The 2,3-difluoropyridine (B50371) structure is an important building block for synthesizing complex heterocyclic compounds. For example, the pyrido[2,3-d]pyrimidine (B1209978) core, which can be derived from difluoropyridine precursors, is found in molecules designed as potent inhibitors of protein kinases like EGFR, a key target in cancer therapy. nih.gov

The trimethylsilyl group in this compound provides a crucial tool for synthetic chemists. Silylated N-heteroarenes are versatile intermediates that can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.gov This allows for the regioselective introduction of diverse substituents onto the pyridine ring, a key step in building libraries of compounds for drug discovery and optimizing the structure of a lead compound. The TMS group can act as a "protective group" that directs reactions to other positions on the ring before it is removed or converted. researchgate.net

| Synthetic Utility of Functional Groups | |

| Functional Group | Role in Synthesis |

| 2,3-Difluoropyridine | Core scaffold, enhances metabolic stability and modulates electronic properties. |

| Trimethylsilyl (TMS) | Versatile handle for cross-coupling reactions, protecting/directing group. wikipedia.orgresearchgate.net |

Design and Development of Bioactive Ligands

A bioactive ligand is a molecule that binds to a specific biological target, such as a protein or enzyme, to elicit a desired physiological response. The design of such ligands is a cornerstone of pharmaceutical research. nih.gov The difluoropyridine moiety can be a key component of these ligands, with the fluorine atoms often forming critical interactions within the target's binding pocket. mdpi.com

The ability to selectively functionalize the pyridine ring is essential for structure-activity relationship (SAR) studies, where chemists systematically alter a molecule's structure to improve its potency and selectivity. This compound is an ideal starting material for such studies. The TMS group allows for the introduction of a wide array of chemical groups at the 4-position, enabling a thorough exploration of the chemical space around the core scaffold to identify ligands with optimal bioactivity. nih.govnih.govarxiv.org This systematic approach is crucial for developing new therapeutic agents with improved efficacy and fewer side effects.

Application in Agrochemical and Crop Protection Research

There is no publicly available research or patent literature demonstrating the use of this compound as a building block in the synthesis of specific agrochemicals or in crop protection studies.

The general importance of fluorinated pyridine moieties in agrochemicals is well-documented, with many commercial pesticides containing such scaffolds. The trimethylsilyl group on the pyridine ring suggests a probable function as a synthetic handle for introducing the 2,3-difluoropyridin-4-yl group into a larger molecule via metal-catalyzed cross-coupling reactions (e.g., Hiyama or Suzuki-Miyaura coupling). However, no specific examples of this reaction being used to create an agrochemical product with this exact building block have been found.

Utilization in Catalysis and Ligand Design

There is no publicly available information on the utilization of this compound in the design and synthesis of ligands for catalysis.

Pyridine-based structures, including bipyridines, are fundamental components of many ligands used in transition metal catalysis. The synthesis of such ligands often involves the coupling of substituted pyridine units. A compound like this compound could theoretically serve as a precursor to a 4-substituted-2,3-difluoropyridine fragment within a larger ligand structure. This would be achieved by replacing the trimethylsilyl group with another molecular component through a cross-coupling reaction. Despite this theoretical potential, no specific ligands or catalytic systems derived from this compound have been described in the reviewed scientific or patent literature.

Future Directions and Emerging Research Avenues for 2,3 Difluoro 4 Trimethylsilyl Pyridine

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient, sustainable, and scalable methods for the synthesis of 2,3-Difluoro-4-(trimethylsilyl)pyridine and its derivatives. Current synthetic routes often rely on multi-step processes that may involve harsh conditions or expensive reagents. A key future direction is the exploration of direct C-H functionalization techniques, which represent a more atom-economical approach.

Electrochemical methods, in particular, offer a promising green alternative. Recent studies have demonstrated the site-selective electrochemical C-H silylation of electron-deficient pyridines at the C4-position. chemrxiv.orgrsc.org This strategy, which involves a temporary reductive dearomatization of the pyridine (B92270) ring, could be adapted for the direct synthesis of the target compound from 2,3-difluoropyridine (B50371), avoiding pre-functionalization steps. chemrxiv.orgrsc.org Such methods are noted for their mild reaction conditions and high selectivity. rsc.org

Further research could focus on catalytic C-H silylation using earth-abundant metal catalysts or even metal-free conditions, minimizing waste and cost. The development of methodologies that utilize safer and more sustainable silicon sources than traditional chlorosilanes is another important goal.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Methodology | Potential Advantages | Key Research Challenges |

| Electrochemical C-H Silylation | High site-selectivity (C4); mild conditions; avoids strong bases/oxidants. chemrxiv.orgrsc.org | Optimization of electrolyte/electrode system for difluorinated substrates; scalability. |

| Transition-Metal Catalyzed C-H Silylation | Potential for high turnover numbers; diverse catalyst options (e.g., Zn, Ru). acs.orgnih.gov | Catalyst cost and toxicity; regioselectivity control with two fluorine substituents. |

| Metal-Free Dehydrogenative Silylation | Avoids metal contamination; utilizes reagents like KOt-Bu. | Requires elevated temperatures; mechanistic understanding for difluoropyridines. |

| Photoredox-Catalyzed Silylation | Utilizes visible light as a renewable energy source; operates at ambient temperature. | Development of suitable photocatalysts; managing potential side reactions. |

Exploration of Unconventional Reactivity and Transformation Pathways

The electronic properties imparted by the two fluorine atoms make the pyridine ring highly electron-deficient, suggesting that this compound could exhibit unique reactivity. Future research is expected to move beyond traditional cross-coupling reactions at the silyl (B83357) position and explore novel transformation pathways.

Photocatalysis represents a major avenue for exploration. Visible-light photoredox catalysis can generate highly reactive intermediates under mild conditions. mdpi.com For instance, strategies involving the single-electron reduction of pyridinium (B92312) ions to form pyridinyl radicals have enabled novel C-H functionalization reactions with distinct regioselectivity compared to classical Minisci chemistry. acs.org Investigating the behavior of this compound under such conditions could lead to unprecedented C-C bond formations at positions C5 or C6.

Electrosynthesis also offers pathways to unconventional reactivity. Electrochemical methods can be used for the regiodivergent C-H carboxylation of pyridines with CO2, and the presence of a silyl group has been shown to be compatible with these transformations, directing functionalization to other positions on the ring. nih.gov Applying this to this compound could provide direct access to novel fluorinated pyridine carboxylic acids, which are valuable motifs in medicinal chemistry. nih.gov

Expansion into Emerging Fields of Materials Science

The combination of a fluorinated aromatic system and a silyl group makes this compound a promising building block for advanced materials. Fluorinated polymers are known for their high thermal stability, chemical resistance, and specific optical properties, making them suitable for applications such as heat-shielding materials in aerospace. mdpi.commdpi.com

In the field of organic electronics , the electron-deficient nature of the difluoropyridine core is highly desirable for creating electron-transporting or hole-blocking materials for use in Organic Light-Emitting Diodes (OLEDs). nih.gov The pyridine-3,5-dicarbonitrile (B74902) moiety, for example, is a key component in materials exhibiting thermally activated delayed fluorescence (TADF). nih.gov Future work could involve incorporating the this compound unit into larger π-conjugated systems. The trimethylsilyl (B98337) group would enhance solubility and processing characteristics while also serving as a reactive handle for polymerization or further functionalization via cross-coupling reactions.

Table 2: Potential Applications in Materials Science

| Field | Potential Role of this compound | Key Properties Conferred |

| High-Performance Polymers | Monomer for poly(arylene ether) or polyimide synthesis. mdpi.commdpi.com | Thermal stability, chemical resistance, low dielectric constant, atomic oxygen resistance. mdpi.com |

| Organic Electronics (OLEDs) | Core unit for electron-transporting or host materials. nih.gov | High electron affinity, good hole-blocking properties, potential for TADF. nih.gov |

| Organic Photovoltaics (OPVs) | Component in non-fullerene acceptors. | Tunable energy levels (LUMO), enhanced electron transport. |

| Sensors | Precursor for fluorinated fluorescent probes. | Modulated emission properties, high sensitivity to specific analytes. |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, integration with modern synthesis technologies is crucial. Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. durham.ac.ukorganic-chemistry.org

The synthesis of fluorinated heterocycles, which can be hazardous in batch processes, is well-suited for continuous-flow reactors that allow for precise control over temperature, pressure, and reaction time, minimizing risks. durham.ac.uktib.eu Future research will likely focus on developing telescoped, multi-step flow sequences for both the synthesis of this compound and its subsequent derivatization without isolating intermediates. researchgate.net This approach reduces waste and manual handling, leading to a greener and more efficient process. nih.gov

Furthermore, coupling flow reactors with automated optimization platforms (e.g., using machine learning algorithms) could rapidly screen reaction conditions to maximize yield and selectivity for novel transformations, accelerating the exploration of the compound's chemical space.

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are powerful tools for building molecular complexity efficiently. beilstein-journals.org The functional groups of this compound make it an intriguing substrate for the design of new MCRs and domino reaction cascades.

The electron-deficient pyridine ring can act as a potent electrophile or participate in cycloaddition reactions. The fluorine atoms can serve as leaving groups in nucleophilic aromatic substitution (SNAr) steps within a domino sequence. nih.gov The trimethylsilyl group can be used to generate an organometallic intermediate in situ for subsequent reaction or can be cleaved under specific conditions to trigger further reactivity.

Future research could explore formal [5+1] cycloadditions to construct highly substituted pyridines or develop novel domino processes where an initial reaction at one site (e.g., SNAr at C2) triggers a subsequent cyclization or rearrangement involving the silyl group at C4. lookchem.com These strategies would provide rapid access to complex and diverse molecular scaffolds based on the fluorinated pyridine core, which would be highly valuable for medicinal chemistry and drug discovery programs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Difluoro-4-(trimethylsilyl)pyridine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution or coupling reactions. For example, derivatives of 2,3-difluoropyridine are functionalized with trimethylsilyl groups using silylation reagents under inert conditions. A related method involves reacting 2,3-difluoro-4-(2-morpholinoethoxy)benzaldehyde with methyl pyrrolidine carboxylate derivatives to form intermediates, followed by silylation . Characterization relies on LCMS (e.g., m/z 412 [M+H]⁺) and HPLC (retention time: 0.95 minutes under SMD-TFA05 conditions) to verify purity and structural integrity .

Q. How is this compound utilized in multi-step organic synthesis?

- Methodological Answer : The compound serves as a precursor for complex heterocycles. For instance, it participates in hydrazine coupling reactions with carboxylic acid reagents (e.g., 3-oxo-3-((4-(trifluoromethyl)phenyl)amino)propanoyl derivatives) to form intermediates like ethyl 2-(2-(2,3-difluorobenzyl)-1-methylhydrazinyl)propanoate. These reactions are conducted in ethyl acetate under nitrogen, followed by extraction, washing, and concentration . LCMS (m/z 791 [M+H]⁺) and HPLC (retention time: 1.19 minutes) are critical for tracking reaction progress .

Q. What analytical techniques are recommended for verifying the identity of this compound and its derivatives?

- Methodological Answer : LC-MS and HPLC are standard for molecular weight confirmation and purity assessment. For example, LCMS spectra showing m/z 556 [M+H]⁺ and HPLC retention times (e.g., 1.03 minutes under SMD-TFA05 conditions) are used to validate intermediates . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further confirm functional groups and regioselectivity, though specific data are not provided in the evidence.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Liquid-liquid extraction with ethyl acetate, followed by sequential washing (water and brine) and drying over sodium sulfate, is commonly employed . Column chromatography using polar solvents (e.g., heptane/ethyl acetate mixtures) or recrystallization (e.g., from 2-butanone/heptane) may isolate crystalline products, as seen in similar pyridine derivative syntheses .

Q. How does the trimethylsilyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The trimethylsilyl (TMS) group acts as a steric and electronic modulator, enhancing stability during coupling reactions. For example, in Suzuki-Miyaura couplings, the TMS group may temporarily protect reactive sites, allowing selective functionalization. Post-reaction, the TMS group can be removed under acidic conditions (e.g., pyridine hydrochloride in 2-butanone) .

Advanced Research Questions

Q. How can researchers resolve contradictory yield outcomes in coupling reactions involving this compound?

- Methodological Answer : Contradictions often arise from competing side reactions (e.g., silyl group hydrolysis or undesired nucleophilic substitutions). To mitigate this, optimize reaction parameters:

- Use anhydrous solvents (e.g., ethyl acetate dried over molecular sieves).

- Employ coupling reagents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane trioxide to activate carboxylic acids selectively .

- Monitor intermediates via LCMS/HPLC to identify side products and adjust stoichiometry .

Q. What strategies ensure the stability of this compound during silylation or derivatization?

- Methodological Answer : The TMS group is prone to hydrolysis under moist conditions. Key strategies include:

- Conducting reactions under nitrogen or argon atmospheres .

- Using pyridine as a base to scavenge HCl during silylation, as incomplete derivatization (e.g., in GC silylation) leads to instability .

- Storing the compound in anhydrous solvents (e.g., THF) at –20°C.

Q. How can structural isomers of this compound derivatives be distinguished analytically?

- Methodological Answer : Isomeric mixtures are resolved using:

- Chiral HPLC : For enantiomers, chiral columns (e.g., cellulose-based) with SMD-TFA05-like gradients separate stereoisomers .

- NMR Spectroscopy : NMR distinguishes fluorine environments, while - HSQC confirms regiochemistry .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions in this compound?

- Methodological Answer : The fluorine atoms and TMS group direct nucleophilic attack via electronic effects. Fluorine’s electronegativity deactivates the pyridine ring, while the TMS group exerts steric hindrance. For example, in amination reactions, nucleophiles preferentially attack the C-4 position due to reduced steric bulk compared to C-2/C-3. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How does the choice of solvent impact the reaction kinetics of this compound in multi-component reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and stabilize transition states. For instance, in hydrazine couplings, ethyl acetate facilitates reagent mixing at 0°C, while 2-butanone promotes crystallization post-reaction . Kinetic studies using time-resolved LCMS can identify optimal solvent-temperature profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.